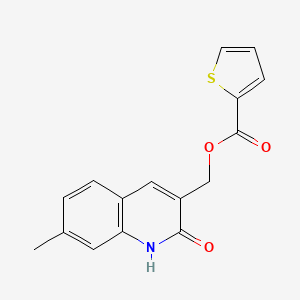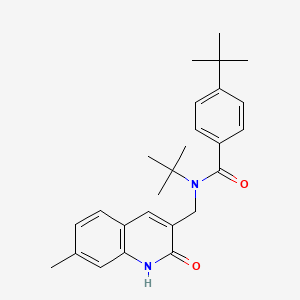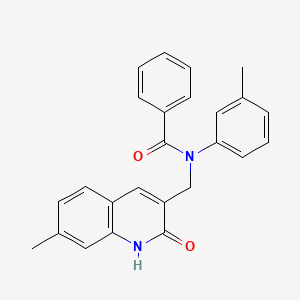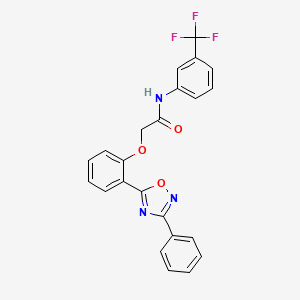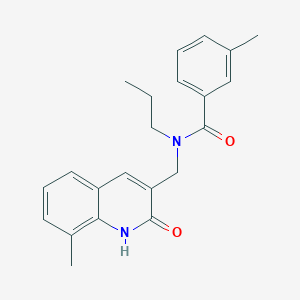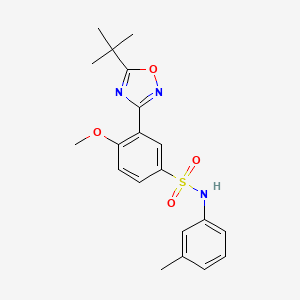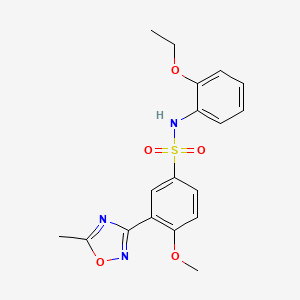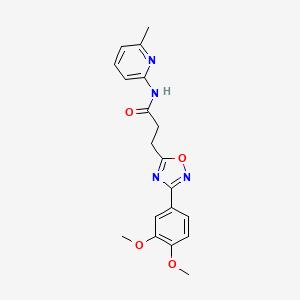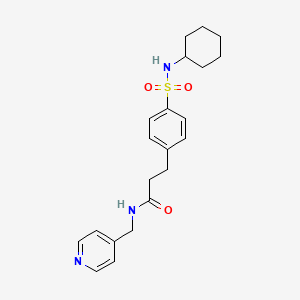
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide, also known as CPI-455, is a chemical compound that belongs to the class of selective inhibitors of histone methyltransferase G9a. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
作用机制
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide selectively inhibits the activity of histone methyltransferase G9a, which is involved in the regulation of gene expression. By inhibiting G9a, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide leads to a decrease in the methylation of histone H3 lysine 9 (H3K9me2), resulting in the reactivation of tumor suppressor genes and the inhibition of oncogenes. This mechanism of action has been elucidated in several studies, including a study by Liu et al. (2015) and a study by Vedadi et al. (2017).
Biochemical and Physiological Effects:
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit cancer cell migration and invasion. In addition, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, the biochemical and physiological effects of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide on normal cells and tissues have not been extensively studied.
实验室实验的优点和局限性
One of the main advantages of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is its selectivity for G9a, which minimizes off-target effects. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide. One direction is to investigate its potential therapeutic applications in other types of cancer, such as prostate cancer and pancreatic cancer. Another direction is to study its effects on normal cells and tissues to determine its safety profile. Additionally, the development of more potent and selective G9a inhibitors based on the structure of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is an area of ongoing research.
Conclusion:
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is a promising compound with potential therapeutic applications in cancer treatment. Its selective inhibition of G9a and its ability to sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for combination therapy. However, further studies are needed to determine its safety and efficacy in vivo and to develop more potent and selective G9a inhibitors.
合成方法
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide involves a multi-step process that starts with the preparation of 4-(cyclohexylamino)benzenesulfonamide. This intermediate is then reacted with 4-formylpyridine to form the final product, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide. The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been reported in several research articles, including a study by Liu et al. (2015) and a study by Vedadi et al. (2017).
科学研究应用
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c25-21(23-16-18-12-14-22-15-13-18)11-8-17-6-9-20(10-7-17)28(26,27)24-19-4-2-1-3-5-19/h6-7,9-10,12-15,19,24H,1-5,8,11,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPCAYZDJUCZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

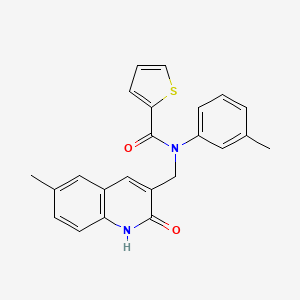

![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)
